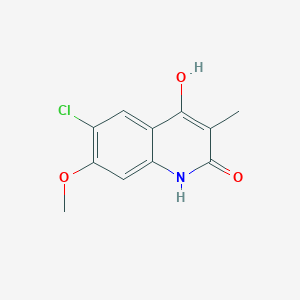

6-chloro-4-hydroxy-7-methoxy-3-methyl-1H-quinolin-2-one

Description

Properties

Molecular Formula |

C11H10ClNO3 |

|---|---|

Molecular Weight |

239.65 g/mol |

IUPAC Name |

6-chloro-4-hydroxy-7-methoxy-3-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C11H10ClNO3/c1-5-10(14)6-3-7(12)9(16-2)4-8(6)13-11(5)15/h3-4H,1-2H3,(H2,13,14,15) |

InChI Key |

IAKOBMNWIXJCRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2NC1=O)OC)Cl)O |

Origin of Product |

United States |

Preparation Methods

Step (a): Nucleophilic Substitution to Form 4-Hydroxy-7-methoxyquinoline-6-carboxamide

- Reactants: 4-amino-2-methoxybenzamide and 3-chloro-1,2-propanediol

- Solvents: N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), isopropanol, or dimethyl sulfoxide (DMSO)

- Catalysts: Sulfuric acid, phosphoric acid, or methanesulfonic acid

- Conditions: Heating at 110–140 °C for 8–10 hours with stirring

- Workup: Cooling, addition of water, stirring, centrifugation to isolate product

- Yield: Approximately 71–72%

- Characterization:

- Molecular ion [M+H]+ = 219.1

- 1H NMR (400 MHz, DMSO-d6): Signals consistent with methoxy (3.92 ppm, s, 3H), aromatic protons, and amide protons (11.64 ppm, s, 1H)

Step (b): Chlorination to Form 4-Chloro-7-methoxyquinoline-6-amide

- Reactants: Product from step (a)

- Chlorinating Agents: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3)

- Solvents: Tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), or acetonitrile

- Bases/Acid Scavengers: Triethylamine, diisopropylethylamine, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

- Conditions: Heating at 60–80 °C for 0.5–8 hours, then cooling to room temperature

- Workup: Solvent removal under reduced pressure, addition of water, cooling to precipitate product, centrifugation

- Yield: Approximately 89%

- Characterization:

- Molecular ion [M+H]+ = 237.1

- 1H NMR (400 MHz, DMSO-d6): Methoxy singlet at 4.03 ppm, aromatic multiplets between 7.56–8.82 ppm

Advantages of This Industrial Method

- Mild reaction conditions avoiding high temperatures (150–200 °C)

- Short reaction steps with high overall yields

- Low waste generation and high atom economy

- Suitable for scale-up to hundred-kilogram production levels

Summary Table of Key Reaction Parameters

| Step | Reactants | Reagents/Catalysts | Solvents | Conditions | Yield (%) | Key Characterization Data |

|---|---|---|---|---|---|---|

| (a) Formation of 4-hydroxy-7-methoxyquinoline-6-carboxamide | 4-amino-2-methoxybenzamide, 3-chloro-1,2-propanediol | Sulfuric acid, phosphoric acid, or methanesulfonic acid | DMF, NMP, DMSO, isopropanol | 110–140 °C, 8–10 h | 71–72 | [M+H]+ = 219.1; 1H NMR consistent with expected structure |

| (b) Chlorination to 4-chloro-7-methoxyquinoline-6-amide | Product from (a) | Thionyl chloride or POCl3 | THF, 2-MeTHF, acetonitrile | 60–80 °C, 0.5–8 h | 89 | [M+H]+ = 237.1; 1H NMR methoxy and aromatic signals |

Research Outcomes and Analytical Data

- The described synthetic routes provide reproducible yields and high purity products suitable for further chemical transformations.

- The NMR data confirm the presence of key functional groups and substitution patterns essential for the compound's biological activity.

- The mild reaction conditions and choice of solvents and catalysts are optimized to minimize by-products and facilitate easy purification.

- These preparation methods align with those used in the synthesis of related quinolinone derivatives with demonstrated antimicrobial and anticancer properties.

Additional Notes

- The methyl group at position 3, specific to this compound, can be introduced by starting from 3-methyl-substituted anilines or via alkylation of the quinolinone core at a later stage. This step requires careful control to avoid over-alkylation or side reactions.

- Chlorination and methoxylation steps are critical for biological activity and must be controlled to avoid substitution at undesired positions.

- The preparation methods described are adaptable for laboratory-scale synthesis and industrial production with appropriate modifications for scale and safety.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-7-methoxy-3-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.

Reduction: The compound can undergo reduction reactions, particularly at the quinoline core, to form dihydroquinoline derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-4-hydroxy-7-methoxy-3-methyl-1H-quinolin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-7-methoxy-3-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of quinolinone derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Substituent Profiles and Key Differences

Physicochemical and Structural Properties

- Crystal Packing and Hydrogen Bonding :

The target compound’s 4-hydroxy group facilitates hydrogen bonding, similar to analogs like 4D . However, its 3-methyl group may reduce π-π stacking compared to phenyl-substituted derivatives (e.g., 4D or ). For instance, phenyl groups in 4D enable stronger intermolecular interactions, as observed in crystal structures of related compounds with R² motifs . - Lipophilicity and Solubility :

The methoxy group at position 7 enhances lipophilicity compared to fluoro (as in ) or iodo (as in ) substituents. However, the hydroxyl at position 4 counterbalances this by improving aqueous solubility.

Research Findings and Implications

- Hydrogen Bonding Networks: The 4-hydroxy group is critical for forming intermolecular hydrogen bonds, as seen in crystal structures of analogs like .

- Substituent Synergy: Combining 6-chloro (electron-withdrawing) and 7-methoxy (electron-donating) groups may optimize electronic effects for target engagement, as observed in related antimalarial quinolinones .

Biological Activity

6-Chloro-4-hydroxy-7-methoxy-3-methyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolone family. This compound exhibits a unique arrangement of functional groups that contribute to its distinct chemical and biological properties. The biological activity of this compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClNO3, with a molecular weight of 239.65 g/mol. The structure includes a quinoline core with a chlorine atom at the 6th position, a hydroxyl group at the 4th position, a methoxy group at the 7th position, and a methyl group at the 3rd position. This specific arrangement enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H10ClNO3 |

| Molecular Weight | 239.65 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C11H10ClNO3/c1-5-10(14)6-3-7(12)9(16-2)4-8(6)13-11(5)15/h3-4H,1-2H3,(H2,13,14,15) |

Antimicrobial Properties

Research indicates that compounds within the quinoline family exhibit significant antimicrobial activity. Studies have demonstrated that this compound shows promising results against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition of growth at certain concentrations.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its mechanism involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent cytotoxic effects.

Case Study: Anticancer Efficacy

In a recent study examining the effects of this compound on human cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer).

- IC50 Values :

- MCF7: 0.59 µM

- A549: 0.28 µM

These findings suggest that the compound effectively inhibits cell growth and induces apoptosis in these cancer types.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays such as DPPH radical scavenging. The results indicate that this compound can effectively scavenge free radicals, thereby potentially offering protective effects against oxidative stress-related diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The hydroxyl and methoxy groups facilitate hydrogen bonding with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The chlorine atom may participate in halogen bonding, influencing receptor interactions.

- Induction of Reactive Oxygen Species (ROS) : The compound's structure allows it to generate ROS, leading to cellular damage in cancer cells and promoting apoptosis.

Comparison with Similar Compounds

When compared to other quinoline derivatives, such as 4-hydroxyquinolones and methoxyquinolines, 6-chloro-4-hydroxy-7-methoxy-3-methyl exhibits unique properties due to its specific substituents. This uniqueness contributes to its enhanced biological activities.

| Compound | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| 6-Chloro-4-hydroxy... | High | High | Moderate |

| 4-Hydroxyquinolone | Moderate | Low | High |

| 6-Methoxyquinoline | Low | Moderate | Low |

Q & A

Q. How can synthesis conditions for 6-chloro-4-hydroxy-7-methoxy-3-methyl-1H-quinolin-2-one be optimized to improve yield and purity?

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolve molecular geometry (e.g., dihedral angles between quinoline rings: 7.55(6)°) and π-π stacking interactions (3.612–3.771 Å) using SHELX programs (SHELXL for refinement, SHELXS for structure solution) .

- NMR and IR Spectroscopy: Confirm functional groups (e.g., hydroxy, methoxy) and substituent positions via chemical shifts (¹H/¹³C NMR) and vibrational modes (C=O stretch ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic refinement (e.g., SHELXL) resolve disorder or thermal motion in the crystal lattice of this compound?

Methodological Answer:

- Disorder Modeling: Use PART instructions in SHELXL to model split positions for disordered atoms (e.g., methyl or methoxy groups) .

- Thermal Parameters: Apply anisotropic displacement parameters (ADPs) for non-H atoms and constrain H atoms with riding models to refine thermal motion .

- Validation Tools: Leverage R-factors (e.g., R₁ < 0.05) and residual density maps (< 0.3 eÅ⁻³) to assess refinement quality .

Example Crystal Data (from ):

| Parameter | Value |

|---|---|

| Space Group | Monoclinic, P1 |

| Unit Cell (Å) | a = 9.7396, b = 10.5520, c = 13.0108 |

| Dihedral Angles | 7.55° (quinoline rings), 62.59° (phenyl-quinoline) |

Q. What intermolecular interactions stabilize the crystal structure, and how do they influence physicochemical properties?

Methodological Answer:

- π-π Stacking: Measure centroid distances (3.612–3.771 Å) using Mercury software to quantify aromatic interactions, which enhance thermal stability .

- Hydrogen Bonding: Identify O–H···O and C–H···Cl interactions (2.62–3.08 Å) via Hirshfeld surface analysis to explain solubility and melting point trends .

Q. How can in vitro assays evaluate the biological activity of this quinolinone derivative?

Methodological Answer:

- Antimicrobial Testing: Perform MIC assays against S. aureus or E. coli using broth microdilution (concentration range: 1–100 µg/mL) .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations to assess selectivity versus normal cells .

- SAR Studies: Modify substituents (e.g., chloro, methoxy) to correlate structural features with activity .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity or spectral results)?

Methodological Answer:

- Statistical Validation: Apply ANOVA or t-tests to compare replicates and identify outliers .

- Comparative Analysis: Cross-reference data with structurally analogous compounds (e.g., 6-ethoxy or 3-chloro derivatives) to contextualize anomalies .

- Method Optimization: Re-run experiments under standardized conditions (e.g., pH, solvent) to isolate variables causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.